molecular formula C20H16N4O3S3 B12129928 2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide

2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12129928
M. Wt: 456.6 g/mol
InChI Key: WSZPYMSDOOVVPK-UHFFFAOYSA-N
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Description

2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrimidine ring, and it is further functionalized with phenyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones, which can be executed under mild reaction conditions and highlights broad functional group tolerance . The reaction proceeds via a radical mechanistic pathway, allowing for the synthesis of diverse derivatives in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

  • Chemistry

Properties

Molecular Formula

C20H16N4O3S3

Molecular Weight

456.6 g/mol

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H16N4O3S3/c21-30(26,27)15-8-6-14(7-9-15)24-17(25)11-29-20-18-16(13-4-2-1-3-5-13)10-28-19(18)22-12-23-20/h1-10,12H,11H2,(H,24,25)(H2,21,26,27)

InChI Key

WSZPYMSDOOVVPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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